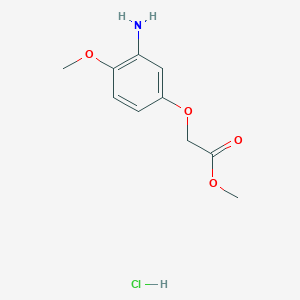Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
CAS No.: 1211449-17-0
Cat. No.: VC2667635
Molecular Formula: C10H14ClNO4
Molecular Weight: 247.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211449-17-0 |
|---|---|
| Molecular Formula | C10H14ClNO4 |
| Molecular Weight | 247.67 g/mol |
| IUPAC Name | methyl 2-(3-amino-4-methoxyphenoxy)acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO4.ClH/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H |
| Standard InChI Key | SFPMZOMIAGBZDS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)OCC(=O)OC)N.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)OCC(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride is a chemical compound with distinct identification parameters that allow for its precise characterization. The compound is identified through several standard chemical identifiers that enable researchers to accurately reference and work with this substance in laboratory settings.
The primary chemical identification parameters for this compound include a CAS number of 1211449-17-0, which serves as its unique identifier in chemical databases and literature. An alternative CAS number (1170855-79-4) appears in some documentation, suggesting possible variations in registration or preparation methods . The molecular formula is C10H14ClNO4, with a corresponding molecular weight of 247.67 g/mol. This chemical is formally identified by the IUPAC name methyl 2-(3-amino-4-methoxyphenoxy)acetate;hydrochloride, which precisely describes its structural composition and chemical relationship with hydrochloride.
In chemical databases, this compound is further characterized by its Standard InChI: InChI=1S/C10H13NO4.ClH/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H and Standard InChIKey: SFPMZOMIAGBZDS-UHFFFAOYSA-N. These standardized identifiers provide a machine-readable representation of the chemical structure that enables precise computational analysis and database searching.
Structural Features and Molecular Composition
The molecular structure of Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride exhibits several distinctive chemical features that define its reactivity and potential applications. At its core, the compound contains a substituted phenoxy group that forms the central structural element.
The compound contains a benzene ring with three key substituents: an amino group (-NH2) at the 3-position, a methoxy group (-OCH3) at the 4-position, and a phenoxy linkage at position 1. The phenoxy group is connected to an acetate moiety, specifically a methyl acetate group through an oxygen bridge. The entire structure exists as a hydrochloride salt, where the amino group is protonated by hydrogen chloride, creating a positively charged ammonium group balanced by a chloride counterion.
This structural arrangement can be represented in SMILES notation as COC1=C(C=C(C=C1)OCC(=O)OC)N.Cl, which provides a linear representation of the molecular structure that can be interpreted by chemical software. The spatial arrangement and connectivity of atoms in this molecule determine its chemical behavior, including its solubility, reactivity, and potential interaction with biological systems.
Physical and Chemical Properties
Chemical Reactivity
Based on its structural features, Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride possesses several reactive sites that can participate in various chemical transformations. The amino group at the 3-position of the aromatic ring represents a nucleophilic center capable of participating in numerous reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds.
The methyl ester functionality (-COOCH3) can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This ester group also presents opportunities for transesterification reactions, potentially allowing for the preparation of derivative compounds with alternative ester groups. The methoxy substituent (-OCH3) on the aromatic ring can participate in demethylation reactions under specific conditions, producing a hydroxyl group.
The aromatic ring itself can potentially undergo electrophilic aromatic substitution reactions, though the existing substituents will influence the regioselectivity and reactivity of such processes. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (phenoxyacetate) groups creates a complex electronic environment that would require careful analysis for predicting reaction outcomes.
Synthesis and Preparation Methods
Laboratory Preparation Considerations
The preparation of Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride would require standard organic synthesis laboratory equipment and techniques. The handling of this compound necessitates appropriate laboratory safety measures, particularly given its designation for research use only .
The compound is identified for "Laboratory chemicals, for scientific research and development only" , indicating its specialized role in controlled research environments rather than large-scale industrial production. This designation aligns with its availability through specialized chemical suppliers rather than bulk chemical manufacturers.
Chemical Data and Specifications
This analytical data provides researchers with the necessary information to confirm the identity of the compound through various instrumental techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. The molecular formula and structural representations enable the prediction of spectral patterns and fragmentation pathways that would be expected in analytical characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume